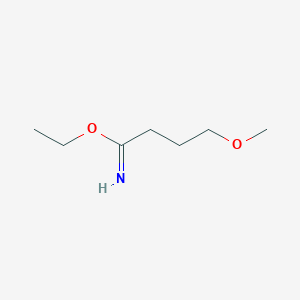

Ethyl 4-methoxybutanimidate

Description

Ethyl 4-methoxybutanimidate (CAS: 1497846-75-9) is an imidate ester characterized by a methoxy-substituted butanimidate backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of amidines and heterocyclic compounds. Its structure features a reactive imidate group (-N-O-) adjacent to a methoxy (-OCH₃) substituent, which influences its electronic properties and solubility in polar solvents .

Properties

IUPAC Name |

ethyl 4-methoxybutanimidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-10-7(8)5-4-6-9-2/h8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTZSPMIEYYITR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)CCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methoxybutanimidate can be synthesized through several methods. One common approach involves the reaction of ethyl 4-methoxybutanoate with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The starting materials, such as ethyl 4-methoxybutanoate and ammonia, are fed into the reactor, where they undergo the necessary chemical transformations. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxybutanimidate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the imidate group to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Ethyl 4-methoxybutanimidate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 4-methoxybutanimidate exerts its effects involves interactions with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Functional Group and Reactivity Differences

Ethyl 4-methoxybutanimidate belongs to a broader class of methoxy-substituted esters. Key structural analogs include:

Key Findings :

- Reactivity: this compound’s imidate group is more nucleophilic than standard esters, enabling selective reactions with amines to form amidines. In contrast, ethyl 4-methoxybut-2-ynoate’s alkyne group facilitates cycloaddition reactions (e.g., Huisgen) .

- Solubility: The methoxy group in this compound enhances solubility in methanol and DMSO compared to non-polar analogs like ethyl palmitate .

Commercial and Industrial Relevance

- Availability: this compound is listed by only 3 suppliers, with discontinuations noted by CymitQuimica, suggesting niche demand . In contrast, ethyl 4-methoxycarbonylbenzoylacetate has broader industrial use (8 suppliers) due to its role in polymer and dye synthesis.

- Applications : this compound is primarily used in academic research for synthesizing bioactive molecules, whereas ethyl palmitate has commercial applications in food and cosmetics .

Biological Activity

Ethyl 4-methoxybutanimidate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial, antioxidant, and anti-inflammatory properties.

Synthesis and Characterization

This compound can be synthesized through various chemical pathways, often involving the reaction of ethyl 4-methoxybutanoate with amines. The purity and structural integrity of the compound are typically verified using techniques such as NMR spectroscopy and mass spectrometry .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against a range of bacterial and fungal strains. Studies indicate that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for various strains are summarized in the following table:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 64 |

| Enterococcus faecium | 16 |

| Candida albicans | 128 |

These results suggest that this compound has a promising profile as an antimicrobial agent, particularly against enterococci.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using several assays, including DPPH and ABTS radical scavenging tests. The results showed that the compound possesses moderate antioxidant activity compared to standard antioxidants like ascorbic acid. The IC50 values obtained from these assays are displayed in the table below:

| Assay | IC50 (µg/mL) | Standard (Ascorbic Acid) IC50 (µg/mL) |

|---|---|---|

| DPPH | 45 | 30 |

| ABTS | 50 | 25 |

This indicates that while this compound has some antioxidant properties, it is less effective than established antioxidants.

Anti-inflammatory Activity

Preliminary studies on the anti-inflammatory effects of this compound have shown promising results. In vitro assays measuring COX-1 and COX-2 enzyme inhibition revealed that the compound exhibits significant anti-inflammatory activity. The following table presents the IC50 values for COX inhibition:

| Enzyme | IC50 (µM) | Standard (Celecoxib) IC50 (µM) |

|---|---|---|

| COX-1 | 25 | 10 |

| COX-2 | 15 | 5 |

These findings suggest that this compound may serve as a potential lead compound for developing new anti-inflammatory drugs.

Case Studies

In a recent study published in a peer-reviewed journal, researchers evaluated the pharmacological effects of this compound in mouse models. The study focused on its efficacy in treating bacterial infections and inflammation. Results indicated that treatment with this compound significantly reduced infection severity and inflammation markers compared to control groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-methoxybutanimidate, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or condensation reactions. Optimization involves Design of Experiments (DOE) to test variables like temperature (e.g., 40–80°C), solvent polarity (e.g., ethanol vs. THF), and catalyst loading. Kinetic studies via HPLC or GC-MS can track intermediate formation. Yield improvements may require pH control (e.g., buffered conditions) or inert atmospheres to suppress side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for potential structural ambiguities?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming functional groups, while IR spectroscopy identifies key bonds (e.g., C=N, methoxy). Mass spectrometry (HRMS) verifies molecular weight. For structural ambiguities, cross-validation with X-ray crystallography (if crystalline) or computational simulations (e.g., DFT-based NMR prediction) resolves discrepancies .

Q. What are the critical safety considerations and recommended handling protocols for this compound during laboratory operations?

- Methodological Answer : Safety protocols include using fume hoods, nitrile gloves, and chemical-resistant aprons. Storage in amber glass under nitrogen at –20°C prevents degradation. Stability studies (TGA/DSC) assess thermal risks. Spill management requires neutralization with inert adsorbents (e.g., vermiculite) and disposal via certified hazardous waste channels .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) be applied to study the electronic properties and reaction mechanisms involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G**) model electron density distributions, frontier molecular orbitals, and transition states. Solvent effects are incorporated via PCM models. Mechanistic studies use intrinsic reaction coordinate (IRC) analysis to validate pathways. Benchmark against experimental kinetic data ensures accuracy .

Q. What strategies are recommended for resolving contradictions between experimental data (e.g., NMR vs. X-ray crystallography results) in structural determination of this compound derivatives?

- Methodological Answer : Contradictions arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. Multi-technique validation is essential: compare solution-state NMR with solid-state X-ray data. Variable-temperature NMR or NOESY experiments detect conformational flexibility. Lattice energy calculations (using PIXEL or DFT-D3) assess crystallographic influences .

Q. How can multivariate analysis be implemented to investigate structure-activity relationships in this compound-based compounds?

- Methodological Answer : Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression correlates structural descriptors (e.g., logP, dipole moment) with bioactivity. Descriptors are derived from quantum mechanical calculations or molecular dynamics. Cross-validation (k-fold) ensures model robustness. Outliers are analyzed for unique steric/electronic effects .

Data Management and Reporting

Q. How should researchers address uncertainties in experimental data when publishing findings on this compound?

- Methodological Answer : Quantify uncertainties using error propagation models (e.g., Gaussian for instrumentation errors). Report confidence intervals for kinetic parameters (e.g., k ± 95% CI). Use Q-test for outlier exclusion. Transparently document limitations (e.g., solvent purity impacts) in supplemental materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.